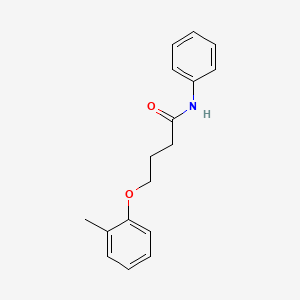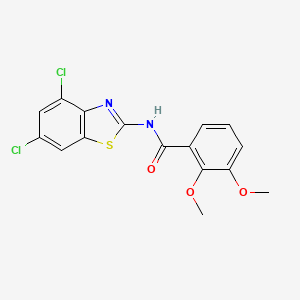
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H12Cl2N2O3S and its molecular weight is 383.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, while not directly studied, is related to a broader class of compounds featuring benzothiazole and benzamide structures. These compounds have been extensively researched for their diverse biological activities and potential applications in various scientific fields. For instance, benzothiazole derivatives have shown promising antitumor activity. A study highlighted the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showcasing significant antitumor activity against a range of human tumor cell lines, pointing towards the potential therapeutic applications of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Another research area focuses on the design of novel compounds for addressing infectious diseases. For example, benzothiazole compounds were synthesized and evaluated for their antimicrobial activity, revealing that some derivatives exhibited potent antibacterial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents (Obasi, Oruma, Al-Swaidan, Ramasami, Ezeorah, & Ochonogor, 2017).
Antiproliferative and Apoptosis-Inducing Activities
The exploration of benzothiazole derivatives for their antiproliferative activity has also been a significant area of study. A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were investigated for their ability to inhibit the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Some derivatives displayed notable inhibitory effects on cell growth, with specific compounds demonstrating a proapoptotic effect, particularly against MCF-7 cancer cell lines, underscoring the potential of these compounds in cancer therapy (Corbo, Carocci, Armenise, Laurentis, Laghezza, Loiodice, Ancona, Muraglia, Pagliarulo, Franchini, & Catalano, 2016).
Chemical and Physical Characterization
Research into the chemical and physical properties of benzothiazole and benzamide derivatives has provided valuable insights into their structural and electronic characteristics, which are essential for understanding their biological activities and potential applications. For example, studies on the synthesis, crystal growth, and characterization of heterocyclic compounds, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, have shed light on their molecular structures, optical properties, and thermal stability, contributing to the development of new materials with specific functional properties (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
, compounds with similar structures have been shown to inhibit the COX enzymes. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes, respectively . By inhibiting COX enzymes, the compound can reduce the production of these inflammatory mediators.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to anti-inflammatory and analgesic effects . This could potentially make N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide useful in the treatment of conditions characterized by inflammation and pain.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMPSFPCCGIJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3015369.png)
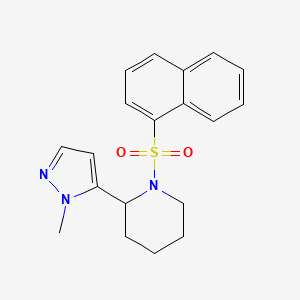
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)
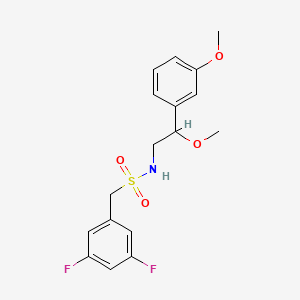

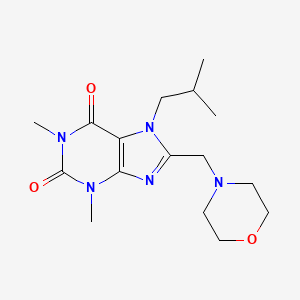


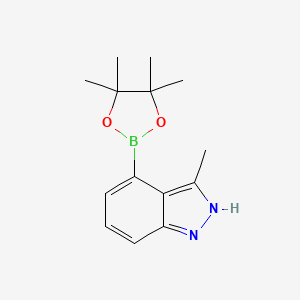
![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)

